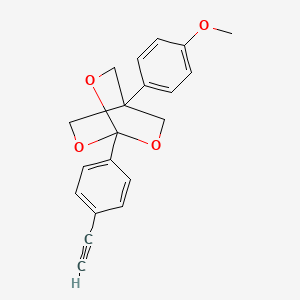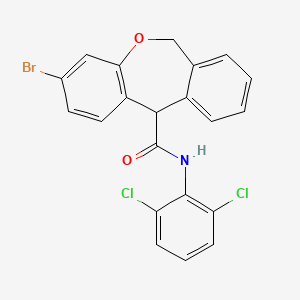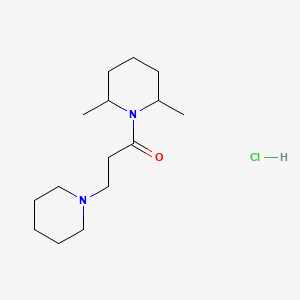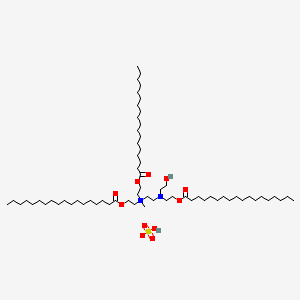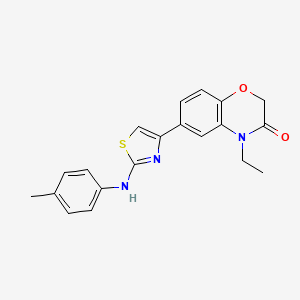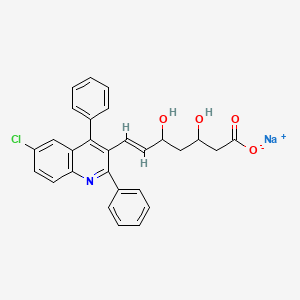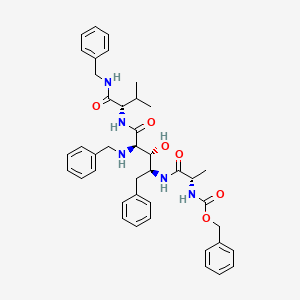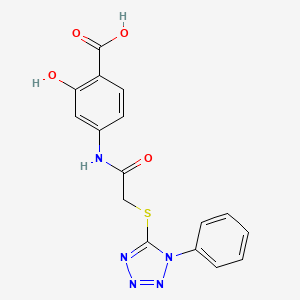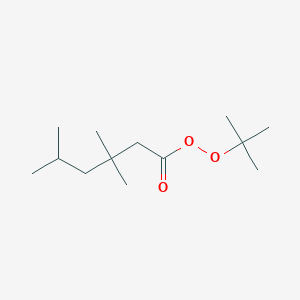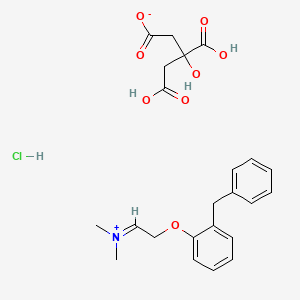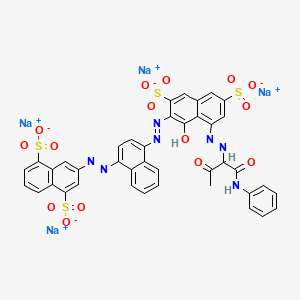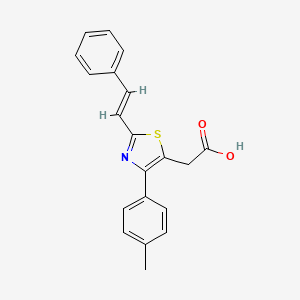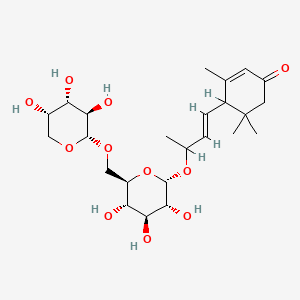
4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a quinazoline moiety and a pyridazinone ring, suggests it may have interesting pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Moiety: Starting from an appropriate aniline derivative, the quinazoline ring can be constructed through cyclization reactions.
Introduction of the Pyridazinone Ring: The pyridazinone ring can be synthesized by reacting hydrazine derivatives with diketones or similar compounds.
Coupling of the Two Moieties: The final step involves coupling the quinazoline and pyridazinone moieties under specific conditions, such as using a coupling reagent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, purification techniques like crystallization or chromatography, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce various reduced forms of the pyridazinone ring.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone would involve its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dihydro-5-methyl-6-(4-amino-7-quinazolinyl)-3(2H)-pyridazinone
- 4,5-Dihydro-5-methyl-6-(4-(dimethylamino)-7-quinazolinyl)-3(2H)-pyridazinone
Uniqueness
The presence of the methylamino group in 4,5-Dihydro-5-methyl-6-(4-(methylamino)-7-quinazolinyl)-3(2H)-pyridazinone may confer unique biological activities compared to its analogs. This could result in different pharmacokinetic properties, binding affinities, and therapeutic potentials.
Propiedades
Número CAS |
124294-25-3 |
|---|---|
Fórmula molecular |
C14H15N5O |
Peso molecular |
269.30 g/mol |
Nombre IUPAC |
4-methyl-3-[4-(methylamino)quinazolin-7-yl]-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C14H15N5O/c1-8-5-12(20)18-19-13(8)9-3-4-10-11(6-9)16-7-17-14(10)15-2/h3-4,6-8H,5H2,1-2H3,(H,18,20)(H,15,16,17) |
Clave InChI |
MQSGWYLKTMXZLY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)NN=C1C2=CC3=C(C=C2)C(=NC=N3)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



